N-(4-iodo-2-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
Overview
Description
N-(4-iodo-2-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes an iodinated aromatic ring and a nitroimidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves multiple steps:
Iodination of 2-methylphenylamine: The starting material, 2-methylphenylamine, is iodinated using iodine and an oxidizing agent such as sodium iodate in an acidic medium to yield 4-iodo-2-methylphenylamine.
Acylation: The iodinated amine is then acylated with 2-bromoacetyl bromide in the presence of a base like triethylamine to form N-(4-iodo-2-methylphenyl)-2-bromoacetamide.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the bromine atom with 2-methyl-5-nitro-1H-imidazole in a polar aprotic solvent such as dimethylformamide (DMF), yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the imidazole ring can undergo further oxidation under strong oxidizing conditions, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The iodine atom on the aromatic ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium thiolate, primary amines.
Major Products
Oxidation: Nitro derivatives, nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Thiolated or aminated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-iodo-2-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. The nitroimidazole moiety is known for its activity against anaerobic bacteria and protozoa, suggesting that this compound could be a candidate for developing new antimicrobial agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. The presence of the iodinated aromatic ring and nitroimidazole group may contribute to its ability to interfere with cellular processes in cancer cells.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its diverse reactivity and potential biological activities make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is not fully understood but is believed to involve multiple pathways:
Molecular Targets: The compound may target DNA and proteins within cells, leading to disruption of cellular functions.
Pathways Involved: It may induce oxidative stress by generating reactive oxygen species (ROS), leading to cell damage and apoptosis in cancer cells. The nitroimidazole group can also undergo bioreductive activation in hypoxic conditions, enhancing its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Iodoacetamide: An iodinated compound used in biochemical research for protein modification.
Uniqueness
N-(4-iodo-2-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to the combination of an iodinated aromatic ring and a nitroimidazole moiety. This dual functionality provides a broader range of reactivity and potential biological activities compared to similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN4O3/c1-8-5-10(14)3-4-11(8)16-12(19)7-17-9(2)15-6-13(17)18(20)21/h3-6H,7H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHIYJSCBKHUDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CN2C(=NC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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